molecular formula C13H16N2O2 B14911959 N-(4-acetamidophenyl)-3-methylbut-2-enamide

N-(4-acetamidophenyl)-3-methylbut-2-enamide

Cat. No.: B14911959
M. Wt: 232.28 g/mol
InChI Key: MJLMHSXTRGPPHC-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-3-methylbut-2-enamide is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamidophenyl group and a methylbutenamide moiety. It is known for its potential therapeutic properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-3-methylbut-2-enamide typically involves the reaction of 4-acetamidophenol with 3-methylbut-2-enoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon (Pd/C), can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-3-methylbut-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N-(4-acetamidophenyl)-3-methylbut-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of N-(4-acetamidophenyl)-3-methylbut-2-enamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby reducing inflammation and pain . Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-(4-acetamidophenyl)-3-methylbut-2-enamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its specific combination of acetamidophenyl and methylbutenamide moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-methylbut-2-enamide

InChI

InChI=1S/C13H16N2O2/c1-9(2)8-13(17)15-12-6-4-11(5-7-12)14-10(3)16/h4-8H,1-3H3,(H,14,16)(H,15,17)

InChI Key

MJLMHSXTRGPPHC-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NC1=CC=C(C=C1)NC(=O)C)C

Origin of Product

United States

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